molecular formula C14H18N2O4 B1146166 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID CAS No. 153074-92-1

4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID

Cat. No.: B1146166
CAS No.: 153074-92-1
M. Wt: 278.30 g/mol
InChI Key: UZHFJNQOZVEGEL-UHFFFAOYSA-N
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Description

The compound 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID is a benzoic acid derivative functionalized with a tert-butoxycarbonyl (Boc)-protected amino-iminoethyl group at the para position. This structure combines a carboxylic acid moiety with a Boc-amine group, making it valuable in peptide synthesis, medicinal chemistry, and as a building block for bioactive molecules.

Properties

CAS No.

153074-92-1

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

2-[4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]phenyl]acetic acid

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-12(15)10-6-4-9(5-7-10)8-11(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19)

InChI Key

UZHFJNQOZVEGEL-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)CC(=O)O)\N

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)CC(=O)O)N

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Groups Prior to Cyclization

The tert-butoxycarbonyl (Boc) group is widely employed to protect amines during multi-step syntheses. A method described for 4-bromo-2-(cyclopropylamino)benzoic acid illustrates the use of Boc-anhydride [(Boc)₂O] in anhydrous tetrahydrofuran (THF) to protect primary amines, followed by acid-catalyzed deprotection. For the target compound, this approach could involve:

  • Amination of Ethyl Benzoate : Reacting 4-bromoethylbenzoate with ammonia or a primary amine to introduce the amino group.

  • Boc Protection : Treating the intermediate with Boc-anhydride in the presence of a base like triethylamine (Et₃N) to form the Boc-protected amine.

  • Imination : Condensing the Boc-protected amine with an aldehyde or ketone to form the iminoethyl group via Schiff base chemistry, stabilized by reducing agents such as sodium cyanoborohydride (NaBH₃CN).

Sequential Coupling of Pre-Functionalized Fragments

An alternative route, exemplified by the synthesis of 4-(benzene butoxy)benzoic acid, involves coupling a halogenated benzoic acid derivative with a pre-formed iminoethyl-Boc intermediate. Key steps include:

  • Halogenation : Introducing a bromine or iodine atom at the para position of ethyl benzoate to enable nucleophilic substitution.

  • Buchwald–Hartwig Amination : Coupling the halogenated benzoate with a Boc-protected ethylamine derivative using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos).

  • Oxidative Imine Formation : Treating the secondary amine with an oxidizing agent (e.g., hydrogen peroxide) to generate the imino group, as demonstrated in the synthesis of oxazoloquinolinone derivatives.

Detailed Reaction Conditions and Optimization

Boc Protection and Deprotection Dynamics

The stability of the Boc group under acidic conditions necessitates careful selection of reaction media. For instance, in the synthesis of 4-bromo-2-(ethylamino)-3-methyl-benzoic acid, Boc protection was performed in dry THF with Et₃N to prevent premature deprotection. Deprotection typically employs trifluoroacetic acid (TFA) in dichloromethane (DCM), though milder acids (e.g., HCl in dioxane) may be preferable for acid-sensitive intermediates.

Table 1: Boc Protection Conditions for Amino-Benzoic Acid Derivatives

ParameterTypical ValueSource
SolventTHF, DCM, or DMF
BaseEt₃N, NaHCO₃
Temperature0–25°C
Reaction Time2–12 hours
Yield70–95%

Imination via Schiff Base Chemistry

Forming the iminoethyl group requires condensation of the Boc-protected amine with formaldehyde or acetaldehyde. In a related synthesis, ethyl isocyanoacetate was reacted with a brominated benzoic acid derivative at 60°C in THF, followed by acidification to pH 3 with 2M HCl to precipitate the product. This method achieved a 52% yield after flash chromatography.

Critical Considerations :

  • pH Control : Maintaining acidic conditions (pH 1–3) during workup prevents imine hydrolysis.

  • Reductive Amination : For unstable imines, in situ reduction with NaBH₃CN or Pd/C-catalyzed hydrogenation improves yields.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using gradients of petroleum ether and ethyl acetate (50:50 to 20:80) is standard for isolating intermediates. Preparative high-performance liquid chromatography (HPLC) with methanol-dichloromethane gradients resolves closely related impurities, as reported for oxazoloquinolinone analogs.

Crystallization

Acidifying reaction mixtures to pH 1–2 with 2M HCl induces crystallization of the benzoic acid product. For example, 4-bromo-2-(cyclopropylamino)benzoic acid was isolated as an orange solid (99% yield) after extraction with dichloromethane and drying over MgSO₄.

Table 2: Purification Outcomes for Analogous Compounds

CompoundPurity (HPLC)YieldSource
4-Bromo-2-(ethylamino)-3-methyl-benzoic acid99.6%98.2%
7-Bromo-5-cyclopropyl-oxazoloquinolinone95.0%98.1%

Challenges and Mitigation Strategies

Competing Side Reactions

  • Ester Hydrolysis : The presence of water or protic solvents during Boc protection can hydrolyze ethyl benzoate intermediates. Anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂ or Ar) are essential.

  • Imine Isomerization : Imino groups may tautomerize to enamines under basic conditions. Stabilizing the imine via coordination with Lewis acids (e.g., ZnCl₂) or using aprotic solvents mitigates this issue.

Scalability and Cost

The patent-specified method for 4-(benzene butoxy)benzoic acid highlights the economic advantage of avoiding brominated intermediates, reducing waste by 40% compared to traditional routes. Applying similar principles, substituting expensive palladium catalysts with copper-mediated couplings could lower costs for the target compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce the imino group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.

Scientific Research Applications

4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceutical agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butoxycarbonylamino and imino groups may influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds with Boc-protected amino groups and benzoic acid/ester frameworks. Key differences in substituents, molecular properties, and applications are highlighted.

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Applications
4-(1-AMINO-2-TERT-BUTOXYCARBONYLAMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE 939760-52-8 C₁₅H₂₂N₂O₄ 294.35 Methyl ester, Boc-protected amine, hydrochloride salt Intermediate in peptide synthesis
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID 28044-77-1 C₁₄H₁₉NO₄ 265.30 p-Tolyl group, Boc-protected amine, acetic acid Research applications (95% purity)
2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)PENT-4-ENOIC ACID 1260807-59-7 C₁₂H₁₆F₃NO₄ 295.26 Trifluoromethyl, pentenoic acid chain Specialty synthesis (electron-withdrawing groups)
4-[2-(ACETYLAMINO)ETHOXY]BENZOIC ACID 297137-62-3 C₁₁H₁₃NO₄ 223.23 Acetylaminoethoxy group Potential for drug delivery systems

Functional Group Analysis

  • Boc Protection : All compounds feature Boc-protected amines, which enhance stability during synthetic processes. However, the methyl ester hydrochloride derivative (CAS 939760-52-8) includes a charged hydrochloride salt, improving solubility in polar solvents .
  • Acid vs. Ester : The benzoic acid group in the target compound contrasts with the methyl ester in CAS 939760-52-6. The ester form is typically used to mask carboxylic acids during reactions requiring neutral conditions .
  • Substituent Effects : The trifluoromethyl group in CAS 1260807-59-7 introduces strong electron-withdrawing effects, altering reactivity compared to the p-tolyl group in CAS 28044-77-1, which provides steric bulk .

Key Observations

  • Solubility and Stability : Hydrochloride salts (e.g., CAS 939760-52-8) offer superior aqueous solubility compared to free acids or esters, critical for biological assays .
  • Steric vs. Electronic Effects : p-Tolyl (CAS 28044-77-1) and trifluoromethyl (CAS 1260807-59-7) groups demonstrate how substituents modulate reactivity and binding in target molecules .
  • Synthetic Flexibility : The Boc group’s orthogonal protection strategy enables sequential deprotection in multi-step syntheses, a common theme across all analogs .

Biological Activity

4-(2-Tert-butoxycarbonylamino-2-imino-ethyl)-benzoic acid, also known by its CAS number 153074-92-1, is a complex organic compound belonging to the class of benzoic acids. It features a tert-butoxycarbonylamino group and an imino group attached to an ethyl chain, which is further connected to a benzoic acid moiety. This compound has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications.

Molecular Information

PropertyValue
Molecular Formula C₁₄H₁₈N₂O₄
Molecular Weight 278.30 g/mol
CAS Number 153074-92-1

The biological activity of this compound is primarily influenced by its structural components. The presence of the tert-butoxycarbonylamino and imino groups allows for interactions with various biological targets, including enzymes and receptors. These interactions can modulate enzyme activity, potentially leading to therapeutic effects.

Research Findings

  • Medicinal Chemistry Applications : Research indicates that derivatives of benzoic acid, including this compound, may enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human cells . This suggests potential applications in age-related diseases where these pathways are compromised.
  • Inhibition Studies : Some studies have reported that compounds similar to this benzoic acid derivative exhibit inhibitory effects on enzymes such as angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure . Although specific data for this compound is limited, its structural analogs have shown promising results in this area.
  • Cytotoxicity and Cell Growth : In vitro studies have evaluated the cytotoxicity of related compounds on various cancer cell lines. The findings indicate that certain benzoic acid derivatives do not significantly inhibit cell growth at tested concentrations, suggesting a favorable safety profile for potential therapeutic use .

Case Study 1: Proteasome Activation

In a study examining the biological evaluation of benzoic acid derivatives, it was found that certain compounds activated proteasomal chymotrypsin-like activity significantly without cytotoxic effects, indicating their potential as therapeutic agents for enhancing protein degradation pathways .

Case Study 2: ACE Inhibition

Another investigation focused on the synthesis and evaluation of carboxylic acid derivatives as ACE inhibitors. While specific data on the compound was not provided, it highlighted the importance of structural modifications in enhancing biological activity against key enzymes involved in cardiovascular regulation .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-(2-Amino-2-imino-ethyl)-benzoic acid Lacks tert-butoxycarbonyl protectionModerate enzyme inhibition
4-(2-Tert-butoxycarbonylamino-2-hydroxy-ethyl)-benzoic acid Contains hydroxy group instead of imino groupAntioxidant properties
4-(2-Tert-butoxycarbonylamino-2-imino-ethyl)-phenylacetic acid Phenylacetic acid moietyEnhanced anti-inflammatory effects

Q & A

Q. What are the optimal synthetic routes for 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID, and how can reaction yields be improved?

The compound is synthesized via multi-step organic reactions, typically involving coupling of tert-butoxycarbonyl (Boc)-protected intermediates with benzoic acid derivatives. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the Boc-protected amino-iminoethyl group to the benzoic acid backbone .
  • Continuous flow reactors : Employ automated systems to enhance reaction efficiency and reproducibility, achieving yields >80% under optimized conditions (e.g., 60°C, 12 hr residence time) .
  • Purification : Utilize reverse-phase HPLC or crystallization (solvent: ethyl acetate/hexane) to isolate the product with ≥95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Structural validation requires a combination of:

  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra to confirm the presence of tert-butoxycarbonyl (δ 1.4 ppm for Boc methyl groups) and iminoethyl protons (δ 7.2–7.8 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+^+ at m/z 293.17) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous benzoic acid derivatives .

Advanced Research Questions

Q. How do the tert-butoxycarbonyl and iminoethyl groups influence binding to biological targets?

The Boc group enhances solubility and protects the amine during synthesis, while the iminoethyl moiety facilitates hydrogen bonding with enzymatic active sites. Methodological insights:

  • Mutagenesis studies : Replace the iminoethyl group with non-polar moieties (e.g., methyl) to assess binding affinity changes in target proteins (e.g., kinases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to enzymes like cytochrome P450 isoforms, where the compound shows Kd_d values in the µM range .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition or cellular uptake data can arise from variations in assay conditions. To address this:

  • Standardized assays : Use uniform buffer systems (e.g., PBS at pH 7.4) and cell lines (e.g., HEK293) for comparative studies .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to differentiate true interactions from non-specific binding .
  • Metabolic stability tests : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in in vivo efficacy .

Q. How can computational methods predict the compound’s interaction with novel therapeutic targets?

  • Molecular docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., bacterial ribosomes), leveraging crystallographic data from related benzoic acid derivatives (PDB ID: 7TRU) .
  • QM/MM simulations : Calculate binding energies for the iminoethyl group in enzyme active sites, identifying key residues (e.g., Arg154 in CYP199A4) for mutagenesis validation .

Methodological Considerations

Q. What techniques are recommended for analyzing the compound’s stability under physiological conditions?

  • High-performance liquid chromatography (HPLC) : Monitor degradation products over 24 hr in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
  • Circular dichroism (CD) : Track conformational changes in the presence of serum albumin to assess protein-binding-induced stability .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG400 mixtures (1:4 v/v) to achieve solubility >5 mg/mL .
  • Prodrug derivatization : Introduce ester groups at the benzoic acid moiety to enhance bioavailability, followed by enzymatic hydrolysis in target tissues .

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